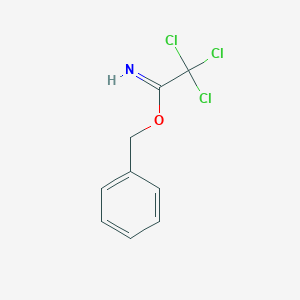

Benzyl 2,2,2-trichloroacetimidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZCTWYDQIQZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002319 | |

| Record name | Benzyl 2,2,2-trichloroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81927-55-1 | |

| Record name | Phenylmethyl 2,2,2-trichloroethanimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81927-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltrichloroacetimidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 2,2,2-trichloroethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidic acid, 2,2,2-trichloro-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 2,2,2-trichloroacetimidate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Benzyl (B1604629) 2,2,2-trichloroacetimidate

Introduction

Benzyl 2,2,2-trichloroacetimidate is a versatile and widely used reagent in organic synthesis, primarily for the O-benzylation of alcohols under mild, acidic conditions.[1][2] This method is particularly valuable for substrates that are sensitive to the harsh basic conditions of traditional benzylation methods, such as the Williamson ether synthesis.[2][3] The reagent is readily prepared from inexpensive starting materials, benzyl alcohol and trichloroacetonitrile (B146778), via a base-catalyzed addition reaction.[1][4][5] This guide provides a comprehensive overview of the synthesis protocol, reaction mechanism, and key experimental details for researchers, scientists, and professionals in drug development.

Chemical Properties:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈Cl₃NO |

| Linear Formula | CCl₃C(=NH)OCH₂C₆H₅ |

| Molecular Weight | 252.52 g/mol |

| CAS Number | 81927-55-1 |

| Appearance | Colorless to brownish liquid[5] |

| Boiling Point | 106-114 °C at 0.5 mmHg |

| Density | 1.359 g/mL at 25 °C |

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the base-catalyzed nucleophilic addition of benzyl alcohol to the nitrile carbon of trichloroacetonitrile. A common and effective catalyst for this transformation is 1,8-Diazabicycloundec-7-ene (DBU). The proposed mechanism involves the deprotonation of benzyl alcohol by DBU to form the benzyl alkoxide, which then attacks the electrophilic nitrile. The resulting intermediate is subsequently protonated to yield the final imidate product.

Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of trichloroacetimidates.[6]

Materials and Reagents

| Reagent | Molar Eq. | Purpose |

| Benzyl Alcohol | 1.0 | Starting Material |

| Trichloroacetonitrile | 1.2 | Reagent |

| 1,8-Diazabicycloundec-7-ene (DBU) | 0.1 (10 mol%) | Catalyst |

| Anhydrous Dichloromethane (B109758) (DCM) | - | Solvent (to 0.25 M) |

Step-by-Step Procedure

-

Reaction Setup: Dissolve benzyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.25 M in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Catalyst Addition: Add DBU (0.1 equiv) to the solution.

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes.

-

Cooling: Cool the reaction flask to 0 °C using an ice bath.

-

Reagent Addition: Slowly add trichloroacetonitrile (1.2 equiv) to the cooled mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18 hours.

-

Workup: After 18 hours, concentrate the reaction mixture in vacuo to remove the solvent.

-

Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to yield the pure this compound.[6] An optional aqueous wash with NaOH solution can be employed before chromatography to remove the trichloroacetamide (B1219227) byproduct.[4]

Reaction Conditions Summary

| Parameter | Value |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 18 hours |

| Atmosphere | Inert (Argon) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Concentration | 0.25 M (of alcohol) |

Visualized Workflow and Logic

The experimental workflow and the logical relationship between the components can be visualized for clarity.

References

- 1. d-nb.info [d-nb.info]

- 2. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 4. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 6. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Benzyl 2,2,2-trichloroacetimidate

An In-depth Technical Guide to Benzyl (B1604629) 2,2,2-trichloroacetimidate

Abstract

Benzyl 2,2,2-trichloroacetimidate is a versatile and highly effective reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups as benzyl ethers. Its ability to react under mildly acidic conditions makes it an invaluable tool for substrates sensitive to the basic conditions often employed in traditional benzylation methods. This guide provides a comprehensive overview of the , detailed experimental protocols for its synthesis and application, and a mechanistic insight into its reactivity.

Physical and Chemical Properties

This compound is a clear, colorless to yellow liquid that is sensitive to moisture.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₈Cl₃NO | [2][3][4] |

| Molecular Weight | 252.52 g/mol | [2][4] |

| Appearance | Clear colorless to yellow liquid | [1][3] |

| Boiling Point | 106-114 °C at 0.5 mmHg | [5] |

| Density | 1.359 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.545 | [5] |

| CAS Number | 81927-55-1 | [2][3][4] |

| Solubility | Miscible with cyclohexane/dichloromethane | [5] |

| Stability | Moisture sensitive | [1] |

Chemical Reactivity and Applications

The primary application of this compound is the benzylation of primary, secondary, and tertiary alcohols under mild acidic conditions.[6] This method is particularly advantageous for substrates that are sensitive to basic conditions or prone to racemization.[6] The reaction is catalyzed by a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf), and proceeds with good yields.[6]

The generally accepted mechanism involves the initial protonation or silylation of the imidate, which forms a highly reactive electrophilic species.[6] This intermediate then reacts with the alcohol to yield the corresponding benzyl ether and trichloroacetamide (B1219227) as a byproduct.[6] The proton is regenerated in this step, allowing it to participate in the catalytic cycle again.[6]

Beyond alcohol protection, this reagent can also be used for the mild esterification of carboxylic acids in the presence of a catalytic amount of BF₃ etherate.[5] Furthermore, benzylic trichloroacetimidates can undergo rearrangement to form benzylic trichloroacetamides, a transformation that has been explored for the synthesis of benzylic amines.[7]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of trichloroacetimidates involves the base-catalyzed addition of an alcohol to trichloroacetonitrile (B146778).[6][7]

Materials:

-

Benzyl alcohol

-

Trichloroacetonitrile

-

Anhydrous Dichloromethane (DCM)

-

1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Dissolve benzyl alcohol in anhydrous DCM (0.25 M) under an argon atmosphere.[7]

-

Add DBU (10 mol %) to the solution.[7]

-

Stir the mixture at room temperature for 15 minutes, then cool to 0 °C.[7]

-

Add trichloroacetonitrile (1.2 equivalents) to the cooled mixture.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.[7]

-

Concentrate the reaction mixture under reduced pressure.[7]

-

Purify the residue by silica gel chromatography to obtain this compound.[7]

Benzylation of Alcohols using this compound

This protocol describes the acid-catalyzed benzylation of an alcohol.[6]

Materials:

-

Alcohol substrate

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or Trifluoromethanesulfonic acid (TfOH)

-

Sodium bicarbonate (solid)

-

Silica gel for chromatography

Procedure:

-

Dissolve the alcohol (2 mmol) and this compound (3 mmol) in 40 mL of anhydrous CH₂Cl₂.[6]

-

Cool the solution to 0 °C.[6]

-

Slowly add TMS-OTf (0.4 mmol) or TfOH (0.33 mmol).[6]

-

Stir the reaction mixture at room temperature for 24 hours.[6]

-

Neutralize the reaction mixture with solid sodium bicarbonate, then filter.[8]

-

Concentrate the filtrate under reduced pressure.[8]

-

Purify the residue by flash chromatography on silica gel to yield the benzyl ether.[6]

Mechanistic Diagrams

The following diagrams illustrate the key chemical processes involving this compound.

Caption: Synthesis of this compound.

Caption: Acid-catalyzed benzylation of an alcohol.

References

- 1. This compound CAS#: 81927-55-1 [m.chemicalbook.com]

- 2. This compound | C9H8Cl3NO | CID 144968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 351600250 [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 81927-55-1 [chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

Benzyl 2,2,2-trichloroacetimidate: A Comprehensive Technical Guide

CAS Number: 81927-55-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) 2,2,2-trichloroacetimidate, a versatile and widely used reagent in organic synthesis. This document consolidates critical data, experimental protocols, and mechanistic insights to support its effective and safe use in research and development.

Chemical and Physical Properties

Benzyl 2,2,2-trichloroacetimidate is a colorless to light yellow liquid with a molecular formula of C₉H₈Cl₃NO.[1][2] It is known for its role as an efficient reagent for the benzylation of alcohols and other functional groups under mild acidic conditions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₈Cl₃NO | [1][2] |

| Molecular Weight | 252.52 g/mol | [2] |

| Appearance | Colorless to light yellow, clear liquid | [1][4] |

| Boiling Point | 106-114 °C at 0.5 mmHg | [3][5] |

| Density | 1.359 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.545 | [5] |

| Solidification Point | 3-4 °C | [5] |

| Solubility | Miscible with cyclohexane/dichloromethane (B109758) | [3][6] |

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling in a laboratory setting.[7] It is classified as an irritant to the skin, eyes, and respiratory system.[1][7]

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Measures | References |

| Causes skin irritation | Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water. | [1][4][7] |

| Causes serious eye irritation | Wear appropriate protective eyeglasses or chemical safety goggles. If in eyes, rinse cautiously with water for several minutes. | [1][7] |

| May cause respiratory irritation | Use with adequate ventilation. Avoid breathing mist, vapors, or spray. | [1][7] |

| Harmful if swallowed | Do not ingest. If swallowed, get medical attention. | [1] |

Storage and Handling:

-

Incompatible with strong oxidizing agents and strong acids.[7]

Applications in Organic Synthesis

The primary application of this compound is the protection of hydroxyl groups as benzyl ethers.[8] This reaction proceeds under mild acidic conditions, making it compatible with a wide range of functional groups that are sensitive to basic conditions often employed in traditional Williamson ether synthesis.[9][10][11] It is also used for the mild esterification of carboxylic acids.[3][6]

Key applications include:

-

O-Benzylation of Alcohols: A versatile reagent for protecting primary, secondary, and even acid-sensitive tertiary alcohols.[10]

-

Synthesis of Complex Molecules: Utilized in the synthesis of natural products and pharmaceuticals, such as funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal.[3][5][6]

-

Derivatizing Agent: Used as a derivatizing agent for phosphonic acids related to nerve agents for analysis by GC-MS.[12][13][14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile (B146778).[3][10][15]

Protocol:

-

Dissolve benzyl alcohol (1.0 equivalent) and trichloroacetonitrile (5.0 equivalents) in dichloromethane.

-

Cool the reaction mixture to 0 °C under an inert atmosphere (e.g., argon).

-

Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) dropwise.

-

Allow the mixture to gradually warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purification is achieved by distillation or chromatography.

Caption: Synthesis of this compound.

General Protocol for O-Benzylation of Alcohols

The acid-catalyzed benzylation of an alcohol using this compound is a widely employed procedure.[10]

Protocol:

-

Dissolve the alcohol (1.0 equivalent) and this compound (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or a mixture of hexane (B92381) and dichloromethane).

-

Cool the solution to 0 °C under an inert atmosphere.

-

Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (typically < 0.1 equivalents), dropwise.[10]

-

Stir the reaction at room temperature for a specified time (e.g., 24 hours), monitoring its progress by TLC.[10]

-

After completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Caption: General workflow for O-benzylation of alcohols.

Reaction Mechanism

The benzylation reaction is initiated by the protonation of the imine nitrogen of this compound by the acid catalyst. This activation facilitates the nucleophilic attack by the alcohol on the benzylic carbon. The subsequent collapse of the intermediate and loss of trichloroacetamide (B1219227) yields the corresponding benzyl ether. The reaction is believed to proceed through a cationic intermediate.[16]

Caption: Acid-catalyzed O-benzylation mechanism.

Rearrangement Reaction

Under certain conditions, particularly with Lewis acids or upon heating, benzylic trichloroacetimidates can undergo a rearrangement to form the corresponding N-benzylic trichloroacetamides.[16] This transformation provides a pathway for the synthesis of benzylic amines.

Caption: Rearrangement to N-benzyl trichloroacetamide.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 81927-55-1 [chemicalbook.com]

- 4. This compound | 81927-55-1 | TCI AMERICA [tcichemicals.com]

- 5. 苄基-2,2,2-三氯乙酰亚氨酸酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. d-nb.info [d-nb.info]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]

- 15. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. surface.syr.edu [surface.syr.edu]

Benzyl 2,2,2-trichloroacetimidate: A Comprehensive Technical Guide for its Application as a Benzylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) 2,2,2-trichloroacetimidate has emerged as a powerful and versatile reagent for the introduction of the benzyl protecting group onto a wide range of functional groups, most notably alcohols. Its utility lies in its ability to effect benzylation under mild, acid-catalyzed conditions, offering a significant advantage over traditional methods that often require harsh basic or strongly acidic environments. This technical guide provides an in-depth overview of Benzyl 2,2,2-trichloroacetimidate, including its synthesis, physical and chemical properties, and a detailed exploration of its application as a benzylating agent. Experimental protocols, quantitative data on substrate scope and yields, and a mechanistic discussion are presented to equip researchers with the knowledge required for its effective implementation in complex organic synthesis.

Introduction

The benzyl ether is one of the most widely utilized protecting groups in organic synthesis due to its stability under a broad spectrum of reaction conditions and its facile cleavage through hydrogenolysis.[1][2] Traditional methods for the formation of benzyl ethers, such as the Williamson ether synthesis, typically involve the use of strong bases like sodium hydride, which can be incompatible with sensitive substrates prone to epimerization or degradation.[2] this compound offers a mild and efficient alternative, allowing for the benzylation of primary, secondary, and even tertiary alcohols under acidic catalysis.[3][4] This method is particularly advantageous for complex molecules and chiral substrates, where the preservation of stereochemical integrity is paramount.[4]

Properties of this compound

This compound is a liquid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₉H₈Cl₃NO |

| Molecular Weight | 252.52 g/mol |

| Appearance | Liquid |

| Boiling Point | 106-114 °C at 0.5 mmHg |

| Density | 1.359 g/mL at 25 °C |

| Refractive Index | n20/D 1.545 |

| CAS Number | 81927-55-1 |

Data sourced from Sigma-Aldrich and PubChem.

Synthesis of this compound

The reagent is readily prepared on a laboratory scale through the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile (B146778).

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

Benzyl alcohol

-

Trichloroacetonitrile

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve benzyl alcohol in anhydrous DCM (0.25 M) under an inert atmosphere (e.g., argon).

-

Add DBU (10 mol %) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trichloroacetonitrile (1.2 equivalents) to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel chromatography to yield this compound.

Application in Benzylation of Alcohols

This compound is a highly effective reagent for the O-benzylation of a diverse range of alcohols. The reaction is typically catalyzed by a catalytic amount of a strong protic or Lewis acid.

General Reaction Scheme

Caption: General reaction for the benzylation of an alcohol.

Quantitative Data: Substrate Scope and Yields

The following table summarizes the benzylation of various alcohols using this compound with different acid catalysts. The data is compiled from a study by Eckenberg et al.[3]

| Substrate (Alcohol) | Catalyst (mol%) | Yield (%) |

| 3-Hydroxymethyl-2-methylcyclopentanone | TfOH (5) | 60 |

| Tertiary Cyclopropanol derivative | TfOH (10) | 39 |

| Acyclic secondary alcohol | TMSOTf | 67 |

| Diol derivative (monobenzylation) | TMSOTf | Not specified |

| Sterically hindered secondary alcohol | TMSOTf | Not specified |

Experimental Protocol: General Procedure for the Benzylation of Alcohols[3]

Materials:

-

Alcohol substrate

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Trifluoromethanesulfonic acid (TfOH)

-

Petroleum ether

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Silica gel

Procedure:

-

Dissolve the alcohol (2 mmol) and this compound (3 mmol) in anhydrous CH₂Cl₂ (40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid catalyst (TMSOTf, 0.4 mmol or TfOH, 0.33 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Add a mixture of petroleum ether/diethyl ether (6:1, 30 mL) to the residue to form a slurry.

-

Filter the slurry through a plug of silica gel to remove the precipitated trichloroacetamide (B1219227). Wash the silica gel with the same solvent mixture.

-

Combine the organic filtrates and wash with saturated NaHCO₃ solution (20 mL) and then with water (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude benzyl ether by flash chromatography or bulb-to-bulb distillation.

Reaction Mechanism

The benzylation reaction proceeds via an acid-catalyzed mechanism. The acid catalyst (a proton or a silyl (B83357) group) activates the trichloroacetimidate, making it a highly reactive electrophile. The alcohol then acts as a nucleophile, attacking the benzylic carbon to form the benzyl ether and releasing trichloroacetamide as a byproduct. The catalyst is regenerated in the process.[3]

Caption: Proposed mechanism for acid-catalyzed benzylation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the benzylation of an alcohol using this compound.

Caption: A typical experimental workflow for benzylation.

Conclusion

This compound is a highly effective and versatile reagent for the benzylation of alcohols. Its ability to function under mild, acid-catalyzed conditions makes it an invaluable tool in modern organic synthesis, particularly for the protection of sensitive and complex molecules. The straightforward experimental procedures and the commercial availability of the reagent further enhance its appeal to researchers in both academic and industrial settings. This guide provides the essential technical information and protocols to successfully employ this compound as a key reagent in the synthesis of benzyl-protected compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine | Semantic Scholar [semanticscholar.org]

- 3. d-nb.info [d-nb.info]

- 4. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Stability and Storage of Benzyl 2,2,2-trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2,2,2-trichloroacetimidate is a vital reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups as benzyl ethers under mild acidic conditions. Its efficacy in complex molecule synthesis, particularly in the development of pharmaceuticals and natural products, is well-documented. However, the inherent reactivity of this compound necessitates a thorough understanding of its stability profile and appropriate storage conditions to ensure its quality, reactivity, and the safety of its handling. This technical guide provides a comprehensive overview of the stability and storage of Benzyl 2,2,2-trichloroacetimidate, including its degradation pathways, recommended storage protocols, and analytical methods for assessing its purity and stability.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is crucial for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₉H₈Cl₃NO |

| Molecular Weight | 252.52 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 106-114 °C at 0.5 mmHg |

| Melting Point | 3-4 °C |

| Density | 1.359 g/mL at 25 °C |

Stability Profile and Degradation Pathways

This compound is a moisture- and heat-sensitive compound.[1] Its stability is influenced by several factors, including temperature, moisture, pH, and light. The primary degradation pathways are hydrolysis and thermal rearrangement.

Hydrolysis

In the presence of moisture, this compound can hydrolyze to form benzyl alcohol and 2,2,2-trichloroacetamide. This reaction is accelerated by both acidic and basic conditions. The presence of benzyl alcohol as an impurity is a common indicator of hydrolysis.

Hydrolysis Pathway

Caption: Hydrolysis degradation pathway of this compound.

Thermal Rearrangement

Upon heating, this compound can undergo a[2][2]-sigmatropic rearrangement, known as the Overman rearrangement for allylic systems, to form the thermodynamically more stable N-benzyl-2,2,2-trichloroacetamide.[3][4][5][6] This intramolecular rearrangement is a significant degradation pathway, especially at elevated temperatures.[4] Lewis acids can also catalyze this rearrangement.[4]

Thermal Rearrangement Pathway

Caption: Thermal rearrangement degradation pathway.

Recommended Storage and Handling

To minimize degradation and ensure the longevity of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation |

| Temperature | Refrigerate at 2-8 °C. |

| Atmosphere | Store under an inert atmosphere, such as argon or nitrogen, to prevent moisture ingress. |

| Container | Keep in a tightly sealed, opaque container to protect from light and moisture. |

| Incompatibilities | Avoid contact with strong acids, strong oxidizing agents, and moisture.[1] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. |

Experimental Protocols for Stability and Purity Assessment

A robust stability testing program is essential to understand the degradation profile of this compound. This involves subjecting the compound to stress conditions (forced degradation) and monitoring its purity over time using stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Protocol for Acidic/Basic Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Add an equal volume of 0.1 M HCl (for acidic hydrolysis) or 0.1 M NaOH (for basic hydrolysis).

-

Incubate the solution at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

Protocol for Thermal Degradation:

-

Place a known amount of this compound in a sealed vial.

-

Store the vial in an oven at a controlled elevated temperature (e.g., 60°C).

-

At specified time intervals, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common choice for the analysis of this compound and its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water or a buffered aqueous solution is typically effective.

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).

-

Method Development: The method should be developed to achieve baseline separation between the parent compound, benzyl alcohol, and N-benzyl-2,2,2-trichloroacetamide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. It can be used to analyze this compound and its degradation products, particularly after derivatization if necessary.[7][8]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless injection.

-

Temperature Program: A temperature gradient to ensure the separation of components with different boiling points.

-

Detection: Mass spectrometry (electron ionization mode) for identification based on mass spectra and fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can be used for the purity assessment of this compound without the need for a reference standard of the analyte itself.[2][9][10][11]

-

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

-

Procedure: A known amount of an internal standard with a known purity is added to a precisely weighed sample of this compound. The purity of the analyte is calculated by comparing the integrals of specific, well-resolved signals from the analyte and the internal standard.

-

Advantages: High precision and accuracy, and provides structural information about impurities.

Analytical Method Selection Logic

References

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. surface.syr.edu [surface.syr.edu]

- 5. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overman Rearrangement [organic-chemistry.org]

- 7. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. rssl.com [rssl.com]

- 11. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]

Benzyl 2,2,2-trichloroacetimidate: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2,2,2-trichloroacetimidate (BTCA) is a versatile and widely used reagent in organic synthesis, primarily for the protection of hydroxyl groups as benzyl ethers.[1] Its utility is particularly pronounced in the synthesis of complex molecules such as carbohydrates, natural products, and pharmaceuticals, where traditional base-promoted benzylation methods may lead to undesirable side reactions.[1][2] BTCA allows for the introduction of the benzyl protecting group under mildly acidic conditions, which is compatible with a wide range of sensitive functional groups.[1][3] This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental applications of BTCA.

Safety and Hazard Information

Benzyl 2,2,2-trichloroacetimidate is a hazardous chemical that requires careful handling to minimize risks.[4] It is classified as a skin and eye irritant, and may cause respiratory irritation.[4][5] Ingestion is also harmful.[5]

Hazard Identification and Classification

The following table summarizes the hazard classifications for this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4][5] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[4][5] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 81927-55-1[4][7] |

| Molecular Formula | C₉H₈Cl₃NO[8] |

| Molecular Weight | 252.52 g/mol [8] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 109 - 113 °C @ 0.5 mmHg[8] |

| Density | 1.359 g/mL at 25 °C[9][10] |

| Flash Point | > 110 °C (> 230 °F)[8] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

When handling this reagent, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[8]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: Use only in a well-ventilated area.[4] If engineering controls are not sufficient, a NIOSH-approved respirator should be used.[8]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe mist, vapors, or spray.[4]

-

Handle in a chemical fume hood.

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Storage

-

Keep container tightly closed.[4]

-

Store in a cool, dry, and well-ventilated place.

-

Store contents under an inert atmosphere, such as argon.[4][8]

-

It is moisture-sensitive.[1]

Emergency Procedures

In the event of exposure or a spill, follow these emergency procedures.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[8] |

Accidental Release Measures

-

Ensure adequate ventilation.[12]

-

Use personal protective equipment as required.[4]

-

Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[4]

-

Keep in suitable, closed containers for disposal.[4]

-

Do not let product enter drains.[12]

Experimental Protocols

This compound is a key reagent for the benzylation of alcohols under mild, acidic conditions.

General Procedure for the Benzylation of Alcohols

This protocol describes a general method for the benzylation of primary, secondary, and tertiary alcohols that may be sensitive to basic or acidic conditions.[4]

Reagents and Equipment:

-

Alcohol substrate

-

This compound (1.5 - 2 equivalents)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or cyclohexane (B81311)

-

Catalyst: Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) (catalytic amount, e.g., 0.2 equivalents)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Dissolve the alcohol (1 equivalent) and this compound (1.5 - 2 equivalents) in anhydrous dichloromethane or a mixture of cyclohexane and dichloromethane.

-

Cool the reaction mixture to 0 °C under an inert atmosphere.

-

Slowly add the acidic catalyst (e.g., TMS-OTf, 0.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding benzyl ether.

Caption: General workflow for the benzylation of alcohols using BTCA.

Mechanism of Acid-Catalyzed Benzylation

The reaction proceeds through the protonation or silylation of the nitrogen atom of the trichloroacetimidate, which makes it a highly reactive electrophile. The alcohol then attacks the benzylic carbon, leading to the formation of the benzyl ether and trichloroacetamide (B1219227) as a byproduct.[4]

Caption: Proposed mechanism for the acid-catalyzed benzylation.

Derivatization of Phosphonic Acids

This compound can also be used for the benzylation of phosphonic acids for analysis by gas chromatography-mass spectrometry (GC-MS).[5][13]

Optimized Conditions:

-

Reactants: Phosphonic acid, excess this compound.

-

Solvent: Acetonitrile.

-

Temperature: 60 °C.

-

Time: 4 hours.

-

Catalyst: Can be performed under neutral conditions or with a catalytic amount of acid (< 5 mol%).[5][13]

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[14] It is, however, sensitive to moisture.[1][14]

-

Reactivity: Reacts with strong oxidizing agents and strong acids.[4]

-

Hazardous Decomposition Products: Under fire conditions, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[4] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][12]

-

Ecological Information: Do not allow material to contaminate ground water system.[4] Do not flush into surface water or sanitary sewer system.[4]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel handling this chemical to be thoroughly familiar with its hazards and to adhere strictly to the recommended safety procedures.

References

- 1. academic.oup.com [academic.oup.com]

- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 3. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. surface.syr.edu [surface.syr.edu]

- 10. d-nb.info [d-nb.info]

- 11. jk-sci.com [jk-sci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios (Journal Article) | OSTI.GOV [osti.gov]

- 14. benchchem.com [benchchem.com]

The Advent and Utility of Benzyl 2,2,2-Trichloroacetimidate: A Technical Guide

An in-depth exploration of the discovery, synthesis, and application of Benzyl (B1604629) 2,2,2-trichloroacetimidate, a cornerstone reagent in modern organic chemistry, for researchers, scientists, and professionals in drug development.

Introduction

Benzyl 2,2,2-trichloroacetimidate has emerged as an indispensable reagent for the protection of hydroxyl groups as benzyl ethers, a crucial transformation in the synthesis of complex molecules, including pharmaceuticals and natural products. Its utility lies in its ability to effect benzylation under mildly acidic conditions, offering a valuable alternative to traditional methods that require harsh bases or acids. This guide provides a comprehensive overview of the historical development, fundamental properties, and practical applications of this versatile reagent.

Discovery and History

The foundation of trichloroacetimidate (B1259523) chemistry was laid in the late 1950s by the pioneering work of F. Cramer and his research group. Their investigations into imidoesters led to the first preparation of O-alkyl trichloroacetimidic acid esters, as detailed in their 1958 publication in Chemische Berichte. This initial work paved the way for the development of various trichloroacetimidates as powerful reagents in organic synthesis. Cramer first reported that certain alkyl and benzylic trichloroacetimidates could rearrange to the corresponding trichloroacetamides when treated with a Lewis acid.[1] This reactivity profile highlighted the potential of the trichloroacetimidate group as a leaving group in substitution reactions.

Subsequent research, notably by Schmidt and others, extensively developed the use of glycosyl trichloroacetimidates in oligosaccharide synthesis, which further solidified the importance of this class of compounds.[1] The application of this methodology to simpler alkylating agents, such as this compound, provided a highly efficient and mild method for the protection of alcohols.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 81927-55-1[2] |

| Molecular Formula | C₉H₈Cl₃NO[2] |

| Molecular Weight | 252.52 g/mol [2] |

| Boiling Point | 106-114 °C at 0.5 mmHg[2][3] |

| Density | 1.359 g/mL at 25 °C[2][3] |

| Refractive Index (n20/D) | 1.545[2][3] |

| Storage Temperature | 2-8°C[2] |

| Solubility | Miscible with cyclohexane (B81311) and dichloromethane[3] |

Synthesis of this compound

The standard and most widely used method for the preparation of this compound is the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile (B146778). This reaction is typically high-yielding and can be performed on a large scale.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of trichloroacetimidates involves the slow, dropwise addition of a catalytic amount of a strong, non-nucleophilic base to a solution of the alcohol and an excess of trichloroacetonitrile in an anhydrous solvent, typically dichloromethane (B109758), under an inert atmosphere.

Detailed Protocol: To a solution of benzyl alcohol (1.0 equivalent) and trichloroacetonitrile (5.0 equivalents) in anhydrous dichloromethane, cooled to 0 °C under an inert atmosphere (e.g., argon), is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) dropwise.[3] The reaction mixture is stirred at 0 °C and gradually allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by silica (B1680970) gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate (B1210297) mixture) to yield this compound as a colorless oil.[3]

Application in Benzylation of Alcohols

The primary application of this compound is the protection of hydroxyl groups. This is achieved through an acid-catalyzed reaction where the imidate acts as an efficient benzyl group donor. The reaction is compatible with a wide range of functional groups and is particularly useful for sensitive substrates.

Reaction Mechanism

The accepted mechanism involves the initial activation of the trichloroacetimidate by a catalytic amount of a Brønsted or Lewis acid. This protonation or coordination to the imidate nitrogen enhances the electrophilicity of the benzylic carbon. The alcohol substrate then acts as a nucleophile, attacking the activated intermediate to form a new carbon-oxygen bond. The reaction releases the stable and poorly nucleophilic trichloroacetamide (B1219227) as a byproduct.

Experimental Protocol: Benzylation of a Primary Alcohol

General Procedure: To a solution of the alcohol (1.0 equivalent) and this compound (1.5 equivalents) in a mixture of anhydrous solvents (e.g., dichloromethane and cyclohexane) at 0 °C is added a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.05-0.2 equivalents). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The choice of acid catalyst and solvent can be optimized to improve yields, particularly for more sterically hindered or sensitive substrates.

Quantitative Data on Benzylation Reactions

The efficiency of the benzylation reaction using this compound is highly dependent on the substrate and the reaction conditions. The following table summarizes representative yields for the benzylation of various alcohols.

| Alcohol Substrate | Catalyst (mol%) | Yield (%) |

| Primary Alcohol | TfOH (10) | >90 |

| Secondary Alcohol | TMSOTf (20) | 80-95 |

| Tertiary Alcohol | TfOH (10) | ~40[4] |

| Base-sensitive Ketone | TfOH (5) | 60 |

Applications in Drug Development and Natural Product Synthesis

The mild reaction conditions and high yields associated with the use of this compound have made it a favored reagent in the synthesis of complex, biologically active molecules. Its ability to selectively protect hydroxyl groups in the presence of other sensitive functionalities is crucial in multi-step synthetic sequences common in drug discovery and development. For example, it has been used in the synthesis of funiculosin dimethyl ether and (S)-3-(benzyloxy)-2-methylpropanal.[3] Furthermore, its application extends to the derivatization of phosphonic acids related to nerve agents for analytical purposes, showcasing its utility in forensic and defense-related research.[5]

Conclusion

Since its conceptual origins in the work of Cramer, this compound has evolved into a robust and versatile tool for organic chemists. Its ease of preparation, stability, and the mild conditions required for its application in benzylation reactions have cemented its place in the repertoire of essential protecting group methodologies. For professionals in drug development and natural product synthesis, a thorough understanding of this reagent's history, properties, and applications is paramount for the efficient and successful construction of complex molecular architectures.

References

- 1. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 苄基-2,2,2-三氯乙酰亚氨酸酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 81927-55-1 [chemicalbook.com]

- 4. d-nb.info [d-nb.info]

- 5. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Glycosynthesis: A Technical Guide to Benzyl 2,2,2-Trichloroacetimidate in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge. The stereocontrolled formation of glycosidic linkages is paramount, demanding robust and reliable methodologies. Among the arsenal (B13267) of glycosylation strategies, the use of O-glycosyl trichloroacetimidates, particularly those bearing benzyl (B1604629) protecting groups, has emerged as a cornerstone technology. This technical guide provides an in-depth exploration of the application of benzyl 2,2,2-trichloroacetimidate donors in carbohydrate synthesis, offering a comprehensive resource for researchers at the forefront of glycochemistry and drug development.

Benzyl ethers serve as stalwart "permanent" protecting groups in multistep oligosaccharide synthesis due to their stability across a wide range of reaction conditions, including both acidic and basic environments.[1][2] Their electron-donating nature also "arms" the glycosyl donor, enhancing its reactivity at the anomeric center and facilitating the crucial glycosylation step.[3] This guide will delve into the synthesis of these vital donors, the mechanisms of their activation, strategies for achieving high stereoselectivity, and detailed experimental protocols.

Synthesis of this compound Glycosyl Donors

The preparation of O-glycosyl trichloroacetimidates is a fundamental prerequisite for their use in glycosylation. The reaction proceeds via the addition of a free anomeric hydroxyl group of a benzylated monosaccharide to trichloroacetonitrile (B146778), typically catalyzed by a base.

General Experimental Protocol: Synthesis of a Benzylated Glycosyl Trichloroacetimidate (B1259523)

This protocol describes the activation of a per-O-benzylated glucopyranose to form a highly reactive trichloroacetimidate donor.[4]

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Anhydrous Dichloromethane (DCM)

-

Trichloroacetonitrile (CCl₃CN)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent for purification (e.g., Hexanes, Ethyl Acetate)

-

Triethylamine (B128534) (for neutralization during chromatography)

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere, dissolve the 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 eq) in anhydrous DCM.

-

Add the base. If using K₂CO₃, add approximately 1.5 equivalents.[4] If using DBU, add a catalytic amount (e.g., 0.1 eq).[5]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trichloroacetonitrile (typically 1.2 to 3.0 equivalents) to the stirred solution.[4][5][6]

-

Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[5][6]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica (B1680970) gel. A common eluent system is a gradient of hexanes and ethyl acetate (B1210297) containing 1% triethylamine to prevent the decomposition of the product on the acidic silica gel.[4][5] The product is often obtained as a mixture of α and β anomers.

The Trichloroacetimidate Glycosylation Reaction

The core of the methodology lies in the activation of the trichloroacetimidate donor by a catalytic amount of a Lewis acid, which then reacts with a glycosyl acceptor (a partially protected monosaccharide with a free hydroxyl group) to form the desired glycosidic bond.

Reaction Mechanism and Stereochemical Control

The glycosylation reaction using trichloroacetimidate donors is typically promoted by a catalytic amount of a Lewis acid such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂).[7][8] The mechanism generally proceeds through the activation of the trichloroacetimidate nitrogen by the Lewis acid, making the trichloroacetimidoyl group a good leaving group.[9] This leads to the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.[9][10]

The stereochemical outcome of the glycosylation is influenced by several factors, including the anomeric configuration of the donor, the nature of the protecting groups (participating vs. non-participating), the choice of catalyst and solvent, and the reaction temperature.[11][12][13] Benzyl groups at the C-2 position are non-participating, meaning they do not directly influence the stereochemical outcome through the formation of a cyclic intermediate. In such cases, the stereoselectivity is often governed by the anomeric effect and kinetic control. Generally, α-trichloroacetimidate donors tend to give β-glycosides, and β-donors can lead to α-products, although this is highly dependent on the reaction conditions.[13]

Experimental Workflow and Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and application of this compound in glycosylation.

Caption: Workflow for the synthesis of a glycosyl trichloroacetimidate donor.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]

- 9. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Theoretical Studies on the Reactivity of Benzyl 2,2,2-trichloroacetimidate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2,2,2-trichloroacetimidate has emerged as a powerful and versatile reagent in modern organic synthesis. Its primary application lies in the protection of hydroxyl groups as benzyl ethers, a crucial step in the synthesis of complex molecules such as natural products, pharmaceuticals, and carbohydrates.[1] This reagent offers a significant advantage over traditional benzylation methods by proceeding under mild, often acidic, conditions, thus preserving sensitive functional groups that are incompatible with strongly basic or acidic environments.[1][2] This technical guide provides a comprehensive overview of the theoretical and practical aspects of Benzyl 2,2,2-trichloroacetimidate reactivity, including its synthesis, reaction mechanisms, and applications, supported by quantitative data and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is a straightforward procedure involving the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile (B146778).[1][3]

Experimental Protocol:

A general and scalable procedure for the synthesis of this compound is as follows:

-

Dissolve benzyl alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).[4]

-

Cool the mixture to 0 °C.[3]

-

Slowly add a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents).[3][4]

-

Allow the reaction mixture to warm to room temperature and stir for 3 to 18 hours, monitoring the progress by thin-layer chromatography (TLC).[3][4]

-

Upon completion, concentrate the reaction mixture under reduced pressure.[4]

-

Purify the residue by silica (B1680970) gel column chromatography to yield this compound as a colorless oil.[3]

References

- 1. d-nb.info [d-nb.info]

- 2. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 81927-55-1 [chemicalbook.com]

- 4. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: O-Benzylation of Alcohols using Benzyl 2,2,2-trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. The benzyl (B1604629) ether is one of the most widely utilized protecting groups for alcohols due to its stability under a broad range of reaction conditions, including acidic and basic environments, and its susceptibility to cleavage under mild, neutral conditions such as catalytic hydrogenation.

While the classical Williamson ether synthesis is a common method for introducing the benzyl group, it necessitates strongly basic conditions, which are incompatible with sensitive substrates. The use of Benzyl 2,2,2-trichloroacetimidate offers a powerful and mild alternative for the O-benzylation of alcohols under acidic conditions.[1][2] This method is particularly advantageous for the protection of complex and acid-labile alcohols, as well as chiral substrates prone to racemization under basic conditions.[1]

Reaction Mechanism

The reaction proceeds via an acid-catalyzed activation of the this compound. The imidate is first protonated or silylated by the acid catalyst, forming a highly reactive electrophilic species. The alcohol then acts as a nucleophile, attacking the benzylic carbon and displacing the trichloroacetamide (B1219227) leaving group. The proton is subsequently liberated and re-enters the catalytic cycle.[1]

Data Presentation

The following tables summarize the reaction conditions and yields for the O-benzylation of various alcohols using this compound.

Table 1: Benzylation of Primary Alcohols

| Substrate (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 3-Hydroxymethyl-2-methyl-cyclopentanone | TFMSA (55) | CH₂Cl₂ | 24 | 60 | [1] |

| 3-Hydroxymethyl-2-methyl-cyclopentanone | TMS-OTf | CH₂Cl₂ | 24 | ~60 | [1] |

Table 2: Benzylation of Secondary Alcohols

| Substrate (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| A chiral secondary alcohol | TMS-OTf (20) | CH₂Cl₂ | 24 | 61 | [1] |

Table 3: Benzylation of Tertiary Alcohols

| Substrate (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Tertiary cyclopropanol | TFMSA (10) | CH₂Cl₂ | 24 | 39 | [1] |

Table 4: Comparison of Catalysts

| Substrate (Alcohol) | Catalyst | Yield (%) | Reference |

| Various alcohols | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) | Good to moderate | [1] |

| Various alcohols | Trifluoromethanesulfonic acid (TFMSA) | Moderate | [1] |

| Various alcohols | Boron trifluoride etherate | Moderate | [1] |

Experimental Protocols

General Protocol for the O-Benzylation of Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alcohol substrate

-

This compound (1.5 equivalents)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMS-OTf, 0.2 equivalents) or Trifluoromethanesulfonic acid (TFMSA, 0.2 equivalents)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol substrate.

-

Dissolve the alcohol in anhydrous dichloromethane.

-

Add this compound to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the acid catalyst (TMS-OTf or TFMSA) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be directly loaded onto a silica (B1680970) gel column for purification.

-

Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., diethyl ether/petroleum ether) to afford the pure benzyl ether.[1]

Note: The byproduct, trichloroacetamide, can often be removed by filtration if it precipitates from the reaction mixture.

Mandatory Visualization

Caption: Experimental workflow for alcohol protection.

Logical Relationships

Caption: Key components of the benzylation reaction.

References

Application Notes and Protocols: Benzyl 2,2,2-Trichloroacetimidate in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a glycosidic bond is a fundamental transformation in carbohydrate chemistry, crucial for the synthesis of oligosaccharides and glycoconjugates with significant biological activities.[1] Among the various methods developed for glycosylation, the use of glycosyl trichloroacetimidates, pioneered by Schmidt, stands out for its efficiency and versatility.[2] Benzyl (B1604629) 2,2,2-trichloroacetimidate is a key reagent in this methodology, serving as a precursor to benzyl ethers, which are widely used as "permanent" protecting groups for hydroxyl functions in carbohydrate synthesis.[1][3] These benzyl groups are stable under a wide range of reaction conditions and can be removed under neutral conditions via catalytic hydrogenolysis, offering an orthogonal deprotection strategy essential for complex multi-step syntheses.[3]

This document provides detailed application notes and experimental protocols for the use of benzyl 2,2,2-trichloroacetimidate in the preparation of glycosyl donors and their subsequent application in glycosylation reactions.

Principle of the Trichloroacetimidate (B1259523) Method

The Schmidt trichloroacetimidate method involves two key stages: the activation of a hemiacetal (the sugar) to form a glycosyl trichloroacetimidate donor, and the subsequent Lewis acid-catalyzed reaction of this donor with a glycosyl acceptor (a molecule with a free hydroxyl group).

The glycosyl trichloroacetimidate donor is formed by the reaction of a free anomeric hydroxyl group of a protected monosaccharide with trichloroacetonitrile (B146778) in the presence of a base, such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate.[1][4] This activated donor is then reacted with a glycosyl acceptor in the presence of a catalytic amount of a Lewis acid, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[5][6] The reaction proceeds via the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the acceptor to form the glycosidic linkage.[5]

The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor (participating vs. non-participating), the solvent, and the reaction temperature.[7][8] Benzyl groups at the C-2 position are non-participating, which generally favors the formation of the thermodynamically more stable α-glycoside.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Trichloroacetimidate (Glycosyl Donor)

This protocol describes the preparation of the trichloroacetimidate donor from the corresponding perbenzylated glucose.

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

-

Trichloroacetonitrile (CCl₃CN)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Hexanes, Ethyl Acetate, Triethylamine (B128534) (for chromatography)

Procedure:

-

Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) in anhydrous DCM.

-

Add trichloroacetonitrile (3.0 eq) to the solution via syringe.[4]

-

Cool the solution to 0 °C in an ice bath.[4]

-

Add DBU (0.1 eq) dropwise to the cooled solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Concentrate the reaction mixture under reduced pressure.[4]

-

Purify the crude residue by column chromatography on silica gel using a mixture of Hexanes:Ethyl Acetate with 1% Triethylamine as the eluent to yield the glycosyl trichloroacetimidate donor.[4] The product is often obtained as a mixture of anomers.

Protocol 2: General Procedure for Schmidt Glycosylation

This protocol outlines the general steps for the glycosylation reaction between a trichloroacetimidate donor and a glycosyl acceptor.

Materials:

-

Glycosyl trichloroacetimidate donor (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate) (1.2 eq)

-

Glycosyl acceptor (1.0 eq)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) or other anhydrous solvent (e.g., Diethyl ether, Acetonitrile)[4]

-

Triethylamine or pyridine (B92270) (for quenching)[2]

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the glycosyl donor, the glycosyl acceptor, and freshly activated 4 Å molecular sieves.[2]

-

Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M.[4]

-

Cool the stirred suspension to the desired starting temperature (typically between -78 °C and 0 °C).[4][9] A lower temperature is often used to control the initial activation step.[4]

-

In a separate flask, prepare a stock solution of the TMSOTf activator in the same anhydrous solvent.

-

Add the TMSOTf solution dropwise to the reaction mixture.[4]

-

Stir the reaction mixture at the chosen temperature, monitoring the progress by TLC until the glycosyl donor is consumed.[9]

-

Quench the reaction by adding a few drops of triethylamine or pyridine.[2]

-

Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite® to remove the molecular sieves.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired glycoside.

Data Presentation

The efficiency and stereoselectivity of glycosylation reactions using this compound donors are highly dependent on the reaction conditions. The following tables summarize representative data from the literature.

Table 1: Optimization of Glycosylation Reaction Conditions [10]

| Entry | Catalyst (mol%) | Solvent | Additive (eq) | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |

| 1 | Organocatalyst 1 (15) | - | MeOH (2) | RT | 1.5 | 99 | 1:73 |

| 2 | None | - | MeOH (2) | RT | 1.5 | - | 1:35 |

Reaction of 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate with methanol.

Table 2: Influence of Protecting Groups on 1,2-cis (α) Selectivity [11]

| Entry | Donor Protecting Group | Acceptor | Yield (%) | α:β Ratio |

| 1 | Benzyl (Bn) | 12 | - | 14:1 |

| 2 | 4-CF₃-Benzyl | 12 | 85 | 21:1 |

| 3 | 3,5-(CF₃)₂-Benzyl | 12 | 88 | 29:1 |

Glycosylation performed with TMS-I and TPPO in DCM.

Table 3: Effect of Solvent and Temperature on α-Selectivity [12]

| Donor Substitution | Solvent | Temperature (°C) | α:β Ratio |

| 6-O-Acetyl | Diethyl ether | -78 | High α-selectivity |

| 6-O-Benzyl | Diethyl ether | -78 | Increased α-selectivity |

| Not specified | CH₂Cl₂ | Not specified | Almost no selectivity |

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Lewis acid-catalyzed glycosylation reaction using a trichloroacetimidate donor.

Caption: Proposed mechanism of Schmidt glycosylation.

Experimental Workflow

This diagram outlines the general workflow for a typical glycosylation experiment using a trichloroacetimidate donor.

Caption: General experimental workflow for glycosylation.

Troubleshooting and Optimization

-

Low Yield:

-

Moisture: Glycosylation reactions are highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly activated molecular sieves.[4]

-